molecular formula C14H22N2O3S B5752549 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine

1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine

Cat. No. B5752549
M. Wt: 298.40 g/mol
InChI Key: KOFLQPBLQMWXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine (PMP) is a chemical compound that belongs to the piperazine class of molecules. It is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic activities in animal models. 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been found to exhibit analgesic effects in animal models.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. It may also affect the levels of other neurotransmitters such as norepinephrine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine has been found to increase the levels of serotonin and norepinephrine in certain areas of the brain. It has also been found to decrease the levels of dopamine in certain areas of the brain. These effects may contribute to its therapeutic potential in various fields of medicine.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and signaling pathways. Additionally, further research is needed to determine the optimal dosage and formulation of 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine for therapeutic use.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-(propylsulfonyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with propylsulfonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from an appropriate solvent.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-12-20(17,18)16-10-8-15(9-11-16)13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFLQPBLQMWXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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